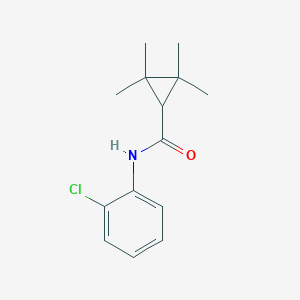
N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor that has shown promising results in various scientific research applications. The compound was first synthesized in 2005 by a team of scientists led by Dr. James Cook at the University of Wisconsin-Milwaukee.
Mécanisme D'action
N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide works by inhibiting the enzyme GABA-AT, which is responsible for the degradation of GABA in the brain. This leads to an increase in the levels of GABA, which in turn reduces neuronal activity and promotes relaxation. The compound has also been shown to have anxiolytic and anticonvulsant effects, which further supports its potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which leads to a reduction in neuronal activity and promotes relaxation. The compound has also been shown to have anxiolytic and anticonvulsant effects, which make it a potential candidate for the development of new drugs for the treatment of anxiety disorders and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is its selectivity for GABA-AT inhibition, which makes it a potential candidate for the development of new drugs with fewer side effects. However, the compound has limited solubility in water, which can make it difficult to administer in vivo. This can be overcome by using prodrugs or other delivery methods.
Orientations Futures
There are several future directions for the research on N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. One potential area of research is the development of new drugs for the treatment of addiction. This compound has been shown to reduce drug-seeking behavior in animal models, which suggests that it may be effective in the treatment of addiction. Another area of research is the development of new delivery methods for this compound, such as prodrugs or nanoparticles, which can improve its solubility and bioavailability. Finally, the development of new GABA-AT inhibitors with improved selectivity and potency is another area of research that can lead to the discovery of new drugs for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves the reaction of 2-chlorobenzoyl chloride with 2,2,3,3-tetramethylcyclopropanecarboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under anhydrous conditions. The product is then purified by column chromatography to obtain this compound in high purity.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, and addiction. The compound has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that helps to regulate neuronal activity. This makes this compound a potential candidate for the development of new drugs for the treatment of these disorders.
Propriétés
Formule moléculaire |
C14H18ClNO |
|---|---|
Poids moléculaire |
251.75 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H18ClNO/c1-13(2)11(14(13,3)4)12(17)16-10-8-6-5-7-9(10)15/h5-8,11H,1-4H3,(H,16,17) |
Clé InChI |
WASQGHBZOXNLGE-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NC2=CC=CC=C2Cl)C |
SMILES canonique |
CC1(C(C1(C)C)C(=O)NC2=CC=CC=C2Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B253360.png)
![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![6-[(2-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253366.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)

![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)






